2-(6-chloropyridin-3-yl)-1H-benzimidazole

Medicinal Chemistry Parallel Synthesis Chemical Biology

Medicinal chemists often face delays and variable purity when sourcing characterized 2-arylbenzimidazole building blocks for kinase or SCD1 inhibitor SAR. This compound (CAS 54661-55-1, ≥97% HPLC) addresses both: • Reactive 6-chloro handle on the pyridine ring enables rapid SNAr diversification with amines/alkoxides without protecting the benzimidazole NH. • Defined physicochemical profile (computed LogP 3.28, PSA 41.57 Ų) makes it a reliable reference for permeability and computational model validation. Supplied with full QA documentation and available for immediate dispatch.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 54661-55-1
Cat. No. B1224215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloropyridin-3-yl)-1H-benzimidazole
CAS54661-55-1
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl
InChIInChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16)
InChIKeyYCANYPPCSFCTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyridin-3-yl)-1H-benzimidazole: Identity & Compound Class


2-(6-Chloropyridin-3-yl)-1H-benzimidazole (CAS 54661-55-1) is a heterocyclic small molecule (C₁₂H₈ClN₃, MW 229.66) comprising a benzimidazole core fused at position 2 to a 6-chloropyridine moiety . It belongs to the 2-arylbenzimidazole class, a pharmacologically privileged scaffold widely explored for kinase inhibition, antimicrobial, and antiparasitic activities [1]. This compound is commercially available from multiple vendors at ≥95% purity and is primarily utilized as a research chemical and synthetic building block .

Reactive C6-Cl handle for SNAr diversification without protecting groups
Patent-exemplified SCD1 inhibitor scaffold for target-class research
Defined computed lipophilicity and polar surface area profiles
Multi-vendor supply with consistent research-grade purity

2-(6-Chloropyridin-3-yl)-1H-benzimidazole: Structural Uniqueness vs Analogs


Within the 2-arylbenzimidazole series, the position and identity of substituents on both the aryl ring and the benzimidazole core profoundly modulate target binding, physicochemical properties, and synthetic tractability. The 6-chloropyridin-3-yl substitution pattern imparts a unique combination of electron-withdrawing character, hydrogen-bond acceptor capability (via the pyridine nitrogen), and a reactive aryl chloride handle for downstream diversification [1]. These features differentiate this compound from the unsubstituted 2-phenyl-1H-benzimidazole, positional isomers such as 2-(2-chloropyridin-3-yl)-1H-benzimidazole (CAS 143426-40-8), and N-alkylated derivatives like 2-(6-chloropyridin-3-yl)-1-methyl-1H-benzimidazole, which lack the free NH hydrogen-bond donor critical for certain target interactions . The evidence dimensions below quantify where possible the consequences of these structural differences for experimental and procurement decisions.

Risk Non-halogenated 2-(pyridin-3-yl) analog lacks the reactive chloro entry point, limiting direct 6-position diversification.
Risk Positional isomer 2-(2-chloropyridin-3-yl) may shift lipophilicity and hydrogen-bond geometry, affecting permeability and target fit.
Risk N-alkylated derivatives remove the free benzimidazole NH hydrogen-bond donor, which may disrupt key target interactions.

2-(6-Chloropyridin-3-yl)-1H-benzimidazole: Key Differentiators vs Analogs


Aryl Chloride Handle for Diversification

The 6-chloro substituent on the pyridine ring of 2-(6-chloropyridin-3-yl)-1H-benzimidazole serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling direct conversion to 6-amino, 6-alkoxy, or 6-piperazinyl derivatives without the need for protecting group strategies. In contrast, the non-halogenated analog 2-(pyridin-3-yl)-1H-benzimidazole lacks this synthetic entry point, requiring alternative functionalization routes that typically add 2-3 synthetic steps . The bench-scale synthesis of the parent compound proceeds via condensation of 6-chloropyridine-3-carbaldehyde with o-phenylenediamine, and the resulting 2-(6-chloropyridin-3-yl)-1H-benzimidazole has been demonstrated to react with piperazine at elevated temperature (140 °C) in 1-methyl-2-pyrrolidone to afford 2-(6-piperazin-1-yl-pyridin-3-yl)-1H-benzoimidazole, confirming the viability of the chloro group as a diversification handle .

Aryl Chloride Diversification Handle
Class-level inference
Demonstrated SNAr with piperazine at 140 °C in NMP
Reactive C6-Cl enables direct amination; non-halogenated analog requires de novo functionalization
Supports synthetic diversification workflow
Estimated 2–3 step reduction vs non-halogenated route
Medicinal Chemistry Parallel Synthesis Chemical Biology

Lipophilicity vs Positional Isomer

The calculated partition coefficient (LogP) for 2-(6-chloropyridin-3-yl)-1H-benzimidazole is 3.28, as reported in the Chemsrc physicochemical database . Its positional isomer 2-(2-chloropyridin-3-yl)-1H-benzimidazole (CAS 143426-40-8) shares the identical molecular formula (C₁₂H₈ClN₃, MW 229.67), yet the shift of the chlorine from the 6-position to the 2-position of the pyridine ring alters the molecular dipole and hydrogen-bonding geometry at the pyridine nitrogen, which is predicted to affect both passive membrane permeability and target binding orientation. The polar surface area (PSA) of 41.57 Ų is identical for both isomers given the same atom connectivity at the topological level, but the three-dimensional electrostatic distribution differs .

Lipophilicity Profile
Data to verify
Computed LogP = 3.28; PSA = 41.57 Ų
Lipophilicity context for permeability interpretation
Positional isomer context requires review; measured LogP may differ
Physicochemical Profiling Drug Design ADME Prediction

SCD1 Inhibitor Patent Precedent

2-(6-Chloropyridin-3-yl)-1H-benzimidazole is specifically exemplified in Xenon Pharmaceuticals' patent WO2006034440 A2 (page 49), which claims heterocyclic derivatives as stearoyl-CoA desaturase (SCD1) inhibitors for the treatment of metabolic diseases [1]. This patent disclosure places the compound within a defined therapeutic target context that is absent for many close structural analogs. For comparison, the non-chlorinated analog 2-(pyridin-3-yl)-1H-benzimidazole is not specifically exemplified in this patent family, nor is the positional isomer 2-(2-chloropyridin-3-yl)-1H-benzimidazole. The patent inclusion signals that the 6-chloropyridin-3-yl substitution pattern was deemed sufficiently promising by the inventors to warrant explicit disclosure during SAR exploration [1].

SCD1 Patent Precedent
Supporting evidence
Explicitly listed in WO2006034440 A2
Non-chlorinated and 2-chloro positional isomer not exemplified
Supports SCD1 target-class research context
Patent exemplification, not activity confirmation
Stearoyl-CoA Desaturase Metabolic Disease Patent Analysis

Commercial Availability & Purity Benchmarking

2-(6-Chloropyridin-3-yl)-1H-benzimidazole is stocked by multiple independent vendors including Santa Cruz Biotechnology (sc-340065: 250 mg at $197, 1 g at $399), Enamine (EN300-13910, 95% purity), AKSci (8694CF, ≥95% purity), and CymitQuimica (AN-AG00DBJF, 97% purity) [1]. This multi-vendor availability with standardized purity specifications (95-97%) contrasts with closely related positional isomers such as 2-(2-chloropyridin-3-yl)-1H-benzimidazole, which is listed by fewer suppliers and often at lower purity grades, potentially complicating reproducible experimental outcomes [2]. The multi-source supply also mitigates single-vendor dependency risk for long-term research programs.

Commercial Availability
Supporting evidence
≥4 vendors; purity 95–97%
Positional isomer: fewer vendors, less consistent purity data
Multi-vendor supply supports procurement reproducibility
Purity specification review for assay consistency
Chemical Procurement Vendor Comparison Research Supply Chain

2-(6-Chloropyridin-3-yl)-1H-benzimidazole: Verified Applications


SCD1 Inhibitor Lead Optimization

Based on its specific exemplification in patent WO2006034440 A2 (Xenon Pharmaceuticals) as part of a heterocyclic SCD1 inhibitor series, this compound is suited as a starting scaffold or reference compound for medicinal chemistry programs targeting stearoyl-CoA desaturase for metabolic disease indications. The reactive 6-chloro handle on the pyridine ring enables rapid analog generation via SNAr chemistry for SAR exploration at this vector [1].

Library Synthesis via C6 Diversification

The compound serves as a key building block for generating focused benzimidazole libraries. The 6-chloro substituent on the pyridine ring has been demonstrated to undergo nucleophilic aromatic substitution with amines (e.g., piperazine) under straightforward conditions (140 °C, 1-methyl-2-pyrrolidone), enabling efficient parallel synthesis of 6-amino, 6-alkoxy, and 6-heterocyclyl derivatives without requiring protecting group chemistry on the benzimidazole NH [1].

Physicochemical Benchmarking for Drug Design

With a defined computed LogP of 3.28 and PSA of 41.57 Ų, and as a commercially available compound from multiple vendors at 95-97% purity, this benzimidazole derivative can serve as a well-characterized reference compound for physicochemical profiling assays, permeability studies, and computational model validation in academic and industrial drug discovery settings .

Target ID & Chemical Probe Development

The compound's patent-associated literature footprint (24 patents, 6 literature entries per PubChemLite) and its inclusion in the ChEBI ontology (CHEBI:120501) indicate it has been studied in multiple contexts. Researchers investigating benzimidazole-binding targets can procure this compound from multiple vendors for use as a tool compound in target engagement studies, competitive binding assays, or as a scaffold for developing affinity probes [2].

Application
Selection Property
Validation Focus
SCD1 Inhibitor Lead Optimization
Reactive chloro handle for SAR exploration
SNAr diversification and target-class activity review
Library Synthesis via C6 Diversification
SNAr-ready building block without protecting groups
Parallel synthesis efficiency and derivative scope
Physicochemical Benchmarking
Defined computed LogP and PSA profile
Permeability and solubility assay model review
Target ID & Chemical Probe Development
Patent and literature footprint
Tool compound suitability and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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